3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 866728-41-8
VCID: VC5654753
InChI: InChI=1S/C26H22FN3O2/c1-16-4-6-17(7-5-16)14-30-15-21-25(18-8-10-19(27)11-9-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3
SMILES: CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F
Molecular Formula: C26H22FN3O2
Molecular Weight: 427.479

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

CAS No.: 866728-41-8

Cat. No.: VC5654753

Molecular Formula: C26H22FN3O2

Molecular Weight: 427.479

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline - 866728-41-8

Specification

CAS No. 866728-41-8
Molecular Formula C26H22FN3O2
Molecular Weight 427.479
IUPAC Name 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C26H22FN3O2/c1-16-4-6-17(7-5-16)14-30-15-21-25(18-8-10-19(27)11-9-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3
Standard InChI Key UDBULEMYJGHWPM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[4,3-c]quinoline core, substituted at the 3-position with a 4-fluorophenyl group, and at the 5-position with a (4-methylphenyl)methyl moiety. Methoxy groups occupy the 7- and 8-positions of the quinoline ring (Figure 1). This arrangement introduces steric and electronic effects that influence solubility, reactivity, and biological interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC26H22FN3O2\text{C}_{26}\text{H}_{22}\text{FN}_3\text{O}_2
Molecular Weight427.479 g/mol
IUPAC Name3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
SMILESCC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F
SolubilityNot available

The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving membrane permeability, while the methoxy groups may contribute to hydrogen bonding with biological targets .

Synthesis and Preparation

Hypothetical Synthetic Routes

Although no explicit synthesis for this compound is documented, analogous pyrazoloquinolines are typically constructed via Friedländer condensation or Niementowski reactions. A plausible pathway involves:

  • Quinoline Core Formation: Condensation of o-aminobenzaldehyde derivatives with ketones to form the quinoline backbone .

  • Pyrazole Ring Annulation: Cyclization of hydrazine derivatives with α,β-unsaturated ketones or aldehydes .

  • Functionalization:

    • Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling.

    • Alkylation with 4-methylbenzyl chloride to install the (4-methylphenyl)methyl substituent.

    • Methoxylation using dimethyl sulfate under basic conditions .

Table 2: Key Hypothetical Reaction Steps

StepReaction TypeReagents/Conditions
1Quinoline formationo-Aminobenzaldehyde, cycloketone, acid catalyst
2Pyrazole annulationHydrazine hydrate, ethanol, reflux
3aFluorophenyl introduction4-Fluorophenylboronic acid, Pd(PPh₃)₄, base
3bBenzyl group addition4-Methylbenzyl chloride, K₂CO₃, DMF
3cMethoxylationDimethyl sulfate, NaOH, H₂O

Challenges include regioselectivity during annulation and steric hindrance during late-stage functionalization .

Spectroscopic and Computational Analysis

DFT-Based Predictions

Density functional theory (DFT) studies on related pyrazoloquinolines at the B3LYP/6-31G(d,p) level reveal:

  • Frontier Orbital Energies: A HOMO-LUMO gap of ~4.1 eV, indicating moderate reactivity .

  • Electrostatic Potential Maps: Electron-deficient regions localized on the pyrazole ring, suggesting nucleophilic attack susceptibility .

  • UV-Vis Spectroscopy: Absorption maxima near 340 nm, attributed to π→π* transitions in the quinoline system .

Vibrational Spectroscopy

Key IR vibrations predicted include:

  • ν(C-F)\nu(\text{C-F}): 1220–1150 cm⁻¹

  • ν(C-O)\nu(\text{C-O}) (methoxy): 1260–1240 cm⁻¹

  • ν(N-H)\nu(\text{N-H}) (pyrazole): 3350–3300 cm⁻¹

CompoundNO Inhibition IC₅₀ (μM)Cell Viability (%)
2a (Parent structure)0.399
2i (4-Hydroxyphenyl)1.285
2m (Carboxylic acid)2.592

The 4-fluorophenyl substituent in the target compound may enhance lipophilicity, improving blood-brain barrier penetration for neurological applications.

Future Research Directions

ADME Profiling

Critical pharmacokinetic parameters requiring investigation include:

  • Absorption: Caco-2 permeability assays.

  • Metabolism: Cytochrome P450 isoform specificity.

  • Excretion: Renal vs. hepatic clearance pathways.

Structural Optimization

  • Analog Synthesis: Replace methoxy groups with bioisosteres (e.g., ethoxy, trifluoromethoxy).

  • Prodrug Strategies: Esterification of phenolic -OH groups to enhance oral bioavailability .

Target Identification

  • Kinase Screening: Prioritize JAK2, EGFR, and CDK4/6 kinases based on structural homology.

  • Molecular Docking: Virtual screening against iNOS (PDB: 3E7G) and COX-2 (PDB: 5KIR) .

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